molecular formula C20H27ClN2O3 B12698565 1,4,5,6,7,7A-hexahydro-1-[4-[2-morpholinoethoxy]phenyl]-2H-indol-2-one monohydrochloride CAS No. 59377-75-2

1,4,5,6,7,7A-hexahydro-1-[4-[2-morpholinoethoxy]phenyl]-2H-indol-2-one monohydrochloride

Cat. No.: B12698565
CAS No.: 59377-75-2
M. Wt: 378.9 g/mol
InChI Key: RSNLCCQFXOCUGU-UHFFFAOYSA-N
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Description

1,4,5,6,7,7A-hexahydro-1-[4-[2-morpholinoethoxy]phenyl]-2H-indol-2-one monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholinoethoxy group attached to a phenyl ring, and an indol-2-one core. The monohydrochloride form indicates the presence of a hydrochloride salt, which can influence its solubility and stability.

Preparation Methods

The synthesis of 1,4,5,6,7,7A-hexahydro-1-[4-[2-morpholinoethoxy]phenyl]-2H-indol-2-one monohydrochloride involves several steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the Indol-2-one Core: This step involves the cyclization of a suitable precursor to form the indol-2-one structure.

    Introduction of the Morpholinoethoxy Group: This step involves the reaction of the indol-2-one core with a morpholinoethoxy reagent under specific conditions to attach the morpholinoethoxy group to the phenyl ring.

    Formation of the Monohydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the monohydrochloride salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1,4,5,6,7,7A-hexahydro-1-[4-[2-morpholinoethoxy]phenyl]-2H-indol-2-one monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the indol-2-one core are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,4,5,6,7,7A-hexahydro-1-[4-[2-morpholinoethoxy]phenyl]-2H-indol-2-one monohydrochloride has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving cell signaling pathways and receptor interactions due to its unique structure.

    Industry: It can be used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1,4,5,6,7,7A-hexahydro-1-[4-[2-morpholinoethoxy]phenyl]-2H-indol-2-one monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,4,5,6,7,7A-hexahydro-1-[4-[2-morpholinoethoxy]phenyl]-2H-indol-2-one monohydrochloride can be compared with other similar compounds, such as:

    1,4,5,6,7,7a-Hexahydro-2H-inden-2-one: This compound has a similar indene core but lacks the morpholinoethoxy group.

    2H-Cyclopropa[a]naphthalen-2-one: This compound has a cyclopropane ring fused to a naphthalene core, differing in structure and properties.

    4,4,7a-Trimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one: This compound has a similar hexahydroindenone core but with different substituents.

Properties

CAS No.

59377-75-2

Molecular Formula

C20H27ClN2O3

Molecular Weight

378.9 g/mol

IUPAC Name

1-[4-(2-morpholin-4-ylethoxy)phenyl]-5,6,7,7a-tetrahydro-4H-indol-2-one;hydrochloride

InChI

InChI=1S/C20H26N2O3.ClH/c23-20-15-16-3-1-2-4-19(16)22(20)17-5-7-18(8-6-17)25-14-11-21-9-12-24-13-10-21;/h5-8,15,19H,1-4,9-14H2;1H

InChI Key

RSNLCCQFXOCUGU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(C2C1)C3=CC=C(C=C3)OCCN4CCOCC4.Cl

Origin of Product

United States

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